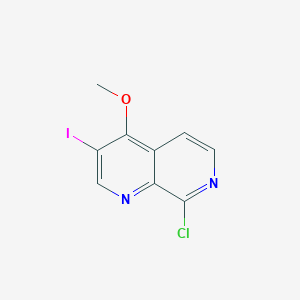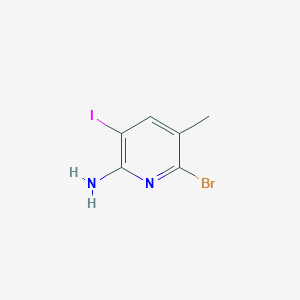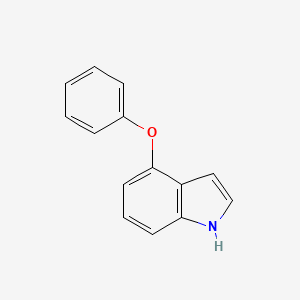![molecular formula C16H11F2NOS B11828339 4(1H)-Quinolinone, 2-[[(2,3-difluorophenyl)methyl]thio]-](/img/structure/B11828339.png)
4(1H)-Quinolinone, 2-[[(2,3-difluorophenyl)methyl]thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Quinolinone, 2-[[(2,3-difluorophenyl)methyl]thio]- is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of a quinolinone core structure with a 2,3-difluorophenylmethylthio substituent at the 2-position. Quinolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinolinone, 2-[[(2,3-difluorophenyl)methyl]thio]- typically involves the reaction of 2,3-difluorobenzyl chloride with 4(1H)-quinolinone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4(1H)-Quinolinone, 2-[[(2,3-difluorophenyl)methyl]thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to its corresponding dihydroquinolinone form.
Substitution: The 2,3-difluorophenylmethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone-N-oxide derivatives, while reduction can produce dihydroquinolinones.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex quinolinone derivatives.
Biology: It has shown promise in biological assays for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4(1H)-Quinolinone, 2-[[(2,3-difluorophenyl)methyl]thio]- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase in bacteria, resulting in antibacterial effects. In cancer cells, it can interfere with cell proliferation and induce apoptosis.
類似化合物との比較
Similar Compounds
- 4(1H)-Quinolinone, 2-[[(2,4-difluorophenyl)methyl]thio]-
- 4(1H)-Quinolinone, 2-[[(3,4-difluorophenyl)methyl]thio]-
- 4(1H)-Quinolinone, 2-[[(2,3-dichlorophenyl)methyl]thio]-
Uniqueness
4(1H)-Quinolinone, 2-[[(2,3-difluorophenyl)methyl]thio]- is unique due to the specific positioning of the difluorophenylmethylthio group, which can influence its biological activity and chemical reactivity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development.
特性
分子式 |
C16H11F2NOS |
|---|---|
分子量 |
303.3 g/mol |
IUPAC名 |
2-[(2,3-difluorophenyl)methylsulfanyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C16H11F2NOS/c17-12-6-3-4-10(16(12)18)9-21-15-8-14(20)11-5-1-2-7-13(11)19-15/h1-8H,9H2,(H,19,20) |
InChIキー |
XEMFEXZVTYGHFB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)SCC3=C(C(=CC=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-6-[4-(trifluoromethyl)piperidino]benzonitrile](/img/structure/B11828270.png)





![3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride](/img/structure/B11828297.png)

![Propanoic acid, 2,2-dimethyl-, (2S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]propyl ester](/img/structure/B11828302.png)
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B11828309.png)
![1-[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11828321.png)
![1-(1,4-Dioxaspiro[4.5]dec-8-yl)pyrrolidine](/img/structure/B11828333.png)

